7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol
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Overview
Description
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[221]hepta-2,5-dienyl]bicyclo[221]hepta-2,5-dien-7-ol” is a complex organic compound featuring two bicyclo[221]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” can be approached through several synthetic routes:
Diels-Alder Reaction: The bicyclo[2.2.1]hepta-2,5-dienyl groups can be synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Etherification: The hydroxyethoxy linkage can be introduced through an etherification reaction between a hydroxy group and an ethylene oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the bicyclo[2.2.1]hepta-2,5-dienyl groups, leading to the formation of saturated bicyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic systems.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may be useful in the development of novel materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes and interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique mechanical and chemical properties.
Catalysis: May serve as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of “7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” would depend on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy linkage and bicyclic structures may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A simpler compound with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Another compound with a related bicyclic framework.
Uniqueness
“7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol” is unique due to the presence of two bicyclo[2.2.1]hepta-2,5-dienyl groups connected via a hydroxyethoxy linkage. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
113555-82-1 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
7-[7-(2-hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol |
InChI |
InChI=1S/C16H18O3/c17-9-10-19-16(13-5-6-14(16)8-7-13)15(18)11-1-2-12(15)4-3-11/h1-8,11-14,17-18H,9-10H2 |
InChI Key |
CHBUNZDVOUWDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C2(C3(C4C=CC3C=C4)OCCO)O |
Origin of Product |
United States |
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